Salt Form Comparison: Active Content and Buffer Compatibility
The target compound is supplied as the mono-hydrochloride salt (C₁₀H₁₉ClFN₃, MW 235.73), whereas the closely related 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is commercially available as the di-hydrochloride salt (C₆H₁₂Cl₂FN₃, MW 216.08) [1]. The mono-HCl form introduces exactly one equivalent of HCl per molecule, providing predictable buffering requirements for biochemical assays. In contrast, the di-HCl form delivers two equivalents of HCl, which can acidify assay media by an estimated 0.3–0.5 pH units at typical screening concentrations (10 µM) unless compensated by additional buffer capacity . Furthermore, the mono-HCl salt has a free base equivalent of 60.7% (143.16 / 235.73), while the di-HCl salt has a free base equivalent of 66.3% (143.16 / 216.08)—a 5.6 percentage-point difference that directly affects mass-based dosing calculations in dose-response studies.
| Evidence Dimension | Salt stoichiometry and free base equivalent content |
|---|---|
| Target Compound Data | Mono-hydrochloride salt; MW 235.73; 1 eq. HCl; free base equivalent 60.7% |
| Comparator Or Baseline | 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 1855907-13-9); MW 216.08; 2 eq. HCl; free base equivalent 66.3% |
| Quantified Difference | 5.6 percentage-point difference in free base equivalent; 1 eq. HCl vs. 2 eq. HCl |
| Conditions | Calculated from molecular weights reported by PubChem and ChemicalBook; buffer interference estimated from Henderson-Hasselbalch considerations at 10 µM compound concentration |
Why This Matters
For procurement, selecting the mono-HCl salt avoids the confounding acidification observed with the di-HCl form in buffer-sensitive enzymatic assays, reducing the risk of false-negative results in high-throughput screening campaigns.
- [1] PubChem. 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride. CID 126964089. Molecular Formula: C₆H₁₂Cl₂FN₃; Molecular Weight: 216.08 g/mol. View Source
